molecular formula C15H10O5 B192588 3',4',7-Trihydroxyisoflavone CAS No. 485-63-2

3',4',7-Trihydroxyisoflavone

Cat. No. B192588
CAS RN: 485-63-2
M. Wt: 270.24 g/mol
InChI Key: DDKGKOOLFLYZDL-UHFFFAOYSA-N
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Description

3’,4’,7-Trihydroxyisoflavone is a 7-hydroxyisoflavone that is daidzein substituted by a hydroxy group at position 3’ . It is a natural isoflavonoid that has antioxidant activity . It can be produced by the metabolism of daidzein .


Molecular Structure Analysis

The molecular formula of 3’,4’,7-Trihydroxyisoflavone is C15H10O5 . Its average mass is 270.237 Da and its monoisotopic mass is 270.052826 Da .


Chemical Reactions Analysis

3’,4’,7-Trihydroxyisoflavone inhibits several signaling pathways in cells, including tyrosinase-mediated melanin formation, casein kinase II-mediated phosphorylation of 60S acidic ribosomal P proteins, and cyclin-dependent, kinase-regulated cell proliferation .


Physical And Chemical Properties Analysis

The melting point of 3’,4’,7-Trihydroxyisoflavone is 280-282°C . Its density is predicted to be 1.548±0.06 g/cm3 . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

  • Pharmaceutical Applications : Genistein has potential as a drug for genetic diseases like cystic fibrosis and mucopolysaccharidosis due to its various biological actions, ranging from phytoestrogenic to antioxidative effects (Węgrzyn et al., 2010).

  • Antimicrobial Activity : It exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria, including methicillin and tetracycline-resistant Staphylococcus aureus strains (Hummelova et al., 2015).

  • Cancer Treatment : Genistein has shown potential in the treatment of cancer due to its ability to induce apoptosis, cell cycle arrest, and antiangiogenic effects (Tuli et al., 2019).

  • Anti-Obesity Applications : A derivative of Genistein, 7,3',4'-trihydroxyisoflavone, has been identified to have remarkable anti-obesity activity both in vitro and in vivo (Roh et al., 2015).

  • Cosmeceutical and Skin Care : Genistein and its derivatives, like 7,3',4'-Trihydroxyisoflavone, are being explored for their potential in skin care, particularly in anti-pollutant and anti-inflammatory applications, as well as in treating atopic dermatitis-like symptoms (Huang et al., 2018); (Park et al., 2019).

  • Cardiovascular Disease : Its properties as a vasodilating, anti-thrombotic, and anti-atherosclerotic agent suggest potential benefits in managing hypertension and other cardiovascular diseases (Sureda et al., 2017).

Safety And Hazards

3’,4’,7-Trihydroxyisoflavone may cause serious eye irritation and skin irritation . It may be harmful by inhalation, ingestion, or skin absorption . Personal protective equipment/face protection should be worn and contact with eyes, skin, and clothing should be avoided .

properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-2-3-10-14(6-9)20-7-11(15(10)19)8-1-4-12(17)13(18)5-8/h1-7,16-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKGKOOLFLYZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022451
Record name 3',4',7-Trihydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4',7-Trihydroxyisoflavone

CAS RN

485-63-2
Record name 3′,4′,7-Trihydroxyisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4',7-Trihydroxyisoflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3',4',7-Trihydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4',7-TRIHYDROXYISOFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T08Y239E7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
213
Citations
SM Heinonen, K Wähälä, KH Liukkonen… - Journal of agricultural …, 2004 - ACS Publications
Soy isoflavones have recently gained considerable interest due to their possible health benefits. However, detailed studies on the metabolism of isoflavones are lacking. The aims of the …
Number of citations: 47 pubs.acs.org
M Bae, M Woo, IW Kusuma, ET Arung, CH Yang… - Journal of Acupuncture …, 2012 - Elsevier
Testosterone 5α-reductase inhibitors represent important therapeutic drugs for use against androgen-dependent diseases such as benign prostatic hyperplasia, male pattern baldness, …
Number of citations: 37 www.sciencedirect.com
C Roh, SH Seo, KY Choi, M Cha, BP Pandey… - Journal of bioscience …, 2009 - Elsevier
Screening of bacterial whole cells was performed for regioselective hydroxylation of daidzein and genistein. Among the strains examined, Streptomyces avermitilis MA-4680 showed …
Number of citations: 53 www.sciencedirect.com
AS Berardi, G Pannuzzo, A Graziano… - Molecular genetics and …, 2014 - Elsevier
Krabbe disease or globoid cell leukodystrophy is a degenerative, lysosomal storage disease resulting from the deficiency of β-galactocerebrosidase activity. This enzyme catalyzes the …
Number of citations: 60 www.sciencedirect.com
E Schmitt, M Metzler, R Jonas, W Dekant… - … /Genetic Toxicology and …, 2003 - Elsevier
Products containing phytoestrogens are increasingly promoted as the “natural” alternative to estrogen replacement therapy. In the present study, we have used the in vitro micronucleus …
Number of citations: 41 www.sciencedirect.com
RM Kosslak, R Bookland, J Barkei… - Proceedings of the …, 1987 - National Acad Sciences
The early events in legume nodulation by Rhizobium spp. involve a conserved gene cluster known as the common nod region. A broad-host-range plasmid (pEA2-21) containing a …
Number of citations: 532 www.pnas.org
T Yasuda, K Ohsawa - Biological and Pharmaceutical Bulletin, 1998 - jstage.jst.go.jp
In a study on teh metabolism of flavonoids, the isoflavone glycoside daidzin was orally administered to rats. Urine samples were collected and treated with β-glucuronidase and …
Number of citations: 29 www.jstage.jst.go.jp
KY Choi, T Kim, SK Koh, CH Roh… - Biotechnology …, 2009 - Wiley Online Library
The bioconversion of the isoflavonoid daidzein using whole cell Nocardia farcinica IFM10152 showed two kinds of major metabolic modifications, ie mono‐hydroxylation and …
Number of citations: 22 onlinelibrary.wiley.com
S Kayano, Y Matsumura, Y Kitagawa, M Kobayashi… - Food chemistry, 2012 - Elsevier
The chemical structures of six isoflavones (1–6) isolated from the kudzu root (Pueraria lobata) were elucidated on the basis of the NMR and MS analyses to be four isoflavone C-…
Number of citations: 51 www.sciencedirect.com
SC Hu, K Hong, YC Song, JY Liu, RX Tan - World Journal of Microbiology …, 2009 - Springer
A marine Streptomyces sp. 060524 capable of hydrolyzing the glycosidic bond of isoflavone glycosides, was isolated by detecting its β-glucosidase activity. 5 isoflavone aglycones were …
Number of citations: 36 link.springer.com

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